molecular formula C13H22Cl2N2 B6192159 1-[(3-methylphenyl)methyl]piperidin-4-amine dihydrochloride CAS No. 76167-56-1

1-[(3-methylphenyl)methyl]piperidin-4-amine dihydrochloride

Cat. No.: B6192159
CAS No.: 76167-56-1
M. Wt: 277.2
InChI Key:
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Description

1-[(3-methylphenyl)methyl]piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C13H20N2·2HCl. It is commonly used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a piperidine ring substituted with a 3-methylphenylmethyl group.

Preparation Methods

The synthesis of 1-[(3-methylphenyl)methyl]piperidin-4-amine dihydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and 3-methylbenzyl chloride.

    Reaction Conditions: The piperidine is reacted with 3-methylbenzyl chloride in the presence of a base, such as sodium hydroxide, to form 1-[(3-methylphenyl)methyl]piperidine.

    Amination: The resulting compound is then subjected to amination using ammonia or an amine source to introduce the amine group at the 4-position of the piperidine ring.

    Purification: The final product is purified through recrystallization or chromatography to obtain 1-[(3-methylphenyl)methyl]piperidin-4-amine.

    Formation of Dihydrochloride Salt: The free base is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

1-[(3-methylphenyl)methyl]piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into its constituent parts.

Scientific Research Applications

1-[(3-methylphenyl)methyl]piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is utilized in studies involving neurotransmitter systems and receptor binding assays.

    Medicine: Research into potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-methylphenyl)methyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, influencing their activity.

    Pathways: It can modulate signaling pathways, leading to changes in cellular responses and functions.

Comparison with Similar Compounds

1-[(3-methylphenyl)methyl]piperidin-4-amine dihydrochloride can be compared to other similar compounds:

    1-[(3-methoxyphenyl)methyl]piperidin-4-amine: This compound has a methoxy group instead of a methyl group, which can alter its chemical properties and biological activity.

    1-[(3-chlorophenyl)methyl]piperidin-4-amine: The presence of a chlorine atom can significantly impact the compound’s reactivity and interactions with biological targets.

    1-[(3-fluorophenyl)methyl]piperidin-4-amine: Fluorine substitution can enhance the compound’s stability and influence its pharmacokinetic properties.

Properties

CAS No.

76167-56-1

Molecular Formula

C13H22Cl2N2

Molecular Weight

277.2

Purity

95

Origin of Product

United States

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